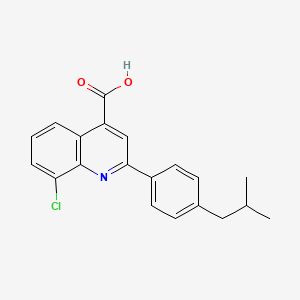

8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

8-chloro-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-12(2)10-13-6-8-14(9-7-13)18-11-16(20(23)24)15-4-3-5-17(21)19(15)22-18/h3-9,11-12H,10H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKNMYMBZMWTPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid, can be achieved through various methods. One common approach involves the condensation of aniline derivatives with β-ketoesters under suitable reaction conditions to form 4-hydroxyquinolines . Another method utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . These methods often aim to avoid hazardous acids or bases and harsh reaction conditions, making them more environmentally friendly .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 or nano ZnO are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, ethanol, and various catalysts like montmorillonite K-10 and nano ZnO . Reaction conditions are typically mild to avoid degradation of the compound and to ensure high yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinolines .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

-

Medicinal Chemistry

- Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells through enzyme inhibition.

- Explored as a potential anti-inflammatory agent , showing efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) while exhibiting a favorable safety profile.

-

Synthetic Organic Chemistry

- Serves as an important building block for synthesizing more complex quinoline derivatives, facilitating the development of novel compounds with enhanced biological activities.

- Utilized in the preparation of analogs that exhibit improved pharmacological profiles.

-

Biological Activity

- Exhibits significant antimicrobial and antifungal properties, making it a candidate for pharmaceutical formulations targeting various infections.

- Demonstrates the ability to modulate cellular processes by interacting with specific enzymes and proteins, influencing their activity and stability.

-

Industrial Applications

- Employed in the development of materials with unique electronic and optical properties, contributing to advancements in material science.

Case Studies

Several studies have highlighted the biological activity and potential applications of this compound:

-

Antitumor Activity Evaluation

- A study demonstrated that derivatives related to this compound exhibited promising antitumor efficacy with IC50 values comparable to established chemotherapeutics like 5-fluorouracil, indicating potential for further development in cancer therapy.

-

Inflammation Studies

- Research indicated that this compound could serve as an alternative to traditional NSAIDs, effectively reducing inflammation in vitro while maintaining a favorable safety profile. This positions it as a valuable candidate for treating inflammatory conditions without the adverse effects commonly associated with NSAIDs.

-

Antimicrobial Studies

- The compound has been evaluated for its antibacterial activities against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated enhanced antibacterial activity compared to standard agents like ampicillin and gentamycin.

| Property | Value |

|---|---|

| Anticancer IC50 | Comparable to 5-fluorouracil |

| Antimicrobial Efficacy | Effective against MRSA |

| Anti-inflammatory Potential | Favorable safety profile |

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The chloro and isobutylphenyl groups enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical attributes of 8-chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid with its analogs:

Key Observations :

Substituent-Specific Challenges :

- Hydroxyl Groups : Protection-deprotection strategies are necessary for hydroxyl-substituted analogs to prevent side reactions .

Biological Activity

8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This compound, characterized by its quinoline core and specific functional groups, has been investigated for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 333.81 g/mol. The presence of chlorine and the carboxylic acid group enhances its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered cellular signaling pathways.

- DNA Intercalation : It can intercalate with DNA, disrupting normal cellular processes and potentially leading to cell death.

- Modulation of Gene Expression : The compound influences gene expression related to cell growth and differentiation.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. Studies have demonstrated its effects on various cancer cell lines.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines.

| Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment | Reference |

|---|---|---|---|

| IL-6 | 1500 | 500 | |

| TNF-α | 1200 | 300 |

Case Studies

- In Vivo Study on Anti-inflammatory Activity : A study conducted on a rat model demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

- Anticancer Study : In a xenograft model using MCF-7 cells, treatment with this compound resulted in a 60% reduction in tumor size compared to the control group after four weeks of treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Chloro-2-(4-isobutylphenyl)quinoline-4-carboxylic acid?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Quinoline Core Formation : Use Pfitzinger reaction conditions (condensation of isatin derivatives with ketones) to construct the quinoline backbone .

Substituent Introduction : Introduce the 4-isobutylphenyl group via Suzuki-Miyaura coupling, leveraging palladium catalysts in a toluene/DMF solvent system .

Chlorination : Position-selective chlorination at the 8-position using N-chlorosuccinimide (NCS) under controlled temperature (0–5°C) to avoid overhalogenation .

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., ethyl esters) with NaOH in ethanol/water to yield the final carboxylic acid .

- Yield Optimization : Adjust catalyst loading (e.g., 5–10 mol% Pd) and reaction time (12–24 hrs) to improve yields (reported 60–85% for analogous compounds) .

Q. How is the compound characterized spectroscopically?

- Key Techniques :

- NMR : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, isobutyl CH at δ 2.5–2.7 ppm) .

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm; quinoline ring vibrations at 1600–1450 cm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 354.1 for CHClNO) .

Q. What in vitro models are used to assess its biological activity?

- Antimicrobial Assays : Microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to ciprofloxacin .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Enzyme Inhibition : Fluorescence-based assays targeting enzymes like topoisomerase II or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Root Cause Analysis :

- Metabolic Stability : Use liver microsome assays to evaluate compound degradation (e.g., CYP3A4/2D6 involvement) .

- Solubility Effects : Compare activity in DMSO vs. aqueous buffers; adjust % DMSO to ≤0.1% to avoid false positives .

- Structural Analogues : Test derivatives (e.g., 8-fluoro or 4-methyl variants) to isolate substituent-specific effects .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to datasets to identify outliers or batch effects .

Q. What advanced techniques determine its binding mechanisms and structural dynamics?

- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., DNA gyrase) to map binding pockets .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess stability of hydrogen bonds (e.g., quinoline N→protein backbone) .

- SPR Spectroscopy : Measure real-time binding kinetics (k/k) to quantify affinity (K in nM range) .

Q. How to design studies evaluating metabolic stability and genotoxicity?

- Metabolic Pathways :

- Phase I Metabolism : Incubate with human hepatocytes; profile metabolites via LC-MS/MS (e.g., hydroxylation at C-5 or C-7) .

- Reactive Metabolite Screening : Trapping assays with glutathione (GSH) to detect electrophilic intermediates .

- Genotoxicity Assessment :

- Ames Test : Use Salmonella strains (TA98/TA100) ± metabolic activation (S9 mix) .

- Comet Assay : Quantify DNA strand breaks in human lymphocytes after 24-hr exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.